2-Bromobenzo[d]thiazol-5-amine
Description
Properties
IUPAC Name |
2-bromo-1,3-benzothiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYQXBSPQNKBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation with Elemental Bromine
The most straightforward method involves reacting 2-aminothiazole derivatives with bromine in acidic media. For example, 2-amino-1,3,4-thiadiazole undergoes bromination in a hydrochloric acid solution (3–5% mass fraction) at 10–30°C, yielding 2-amino-5-bromo-1,3,4-thiadiazole with 73–85% efficiency. Key parameters include:
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction homogeneity. For instance, bromination of 2-amino-4-phenylthiazole in DMF at 60°C achieves 85% yield for 5-bromo derivatives. Lower temperatures (≤10°C) minimize di-bromination byproducts.
Oxidative Bromination Using Non-Elemental Bromine Sources
mCPBA-Mediated Bromination
A one-pot synthesis leverages m-chloroperoxybenzoic acid (mCPBA) to oxidize hydrobromic acid in situ, enabling bromination without handling hazardous Br₂. This method produces 5-bromo-2-aminothiazoles in >90% yield under mild conditions (25°C, ethanol).
Hypohalite Oxidants
Sodium hypochlorite (NaClO) paired with HBr generates Br⁺ intermediates, facilitating electrophilic substitution. For example, 2-aminobenzo[d]thiazole treated with NaClO/HBr in acetic acid achieves 70–81% yield.
Metal-Catalyzed Bromination
Copper-Catalyzed Reactions
CuBr₂ catalyzes the bromination of 2-aminothiazoles in acetonitrile at 60°C, achieving 73–85% yield. The mechanism involves Cu(II)-mediated bromine activation, enabling selective C5 functionalization.
Palladium-Assisted Cross-Coupling
Pd(dba)₂ enables Suzuki-Miyaura coupling of 2-aminothiazoles with aryl boronic acids post-bromination, yielding biaryl derivatives (e.g., 2-bromo-5-(4-fluorophenyl)benzo[d]thiazol-5-amine ) in 60–75% yield.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-aminothiazole with N-bromosuccinimide (NBS) and catalytic K₂CO₃ achieves 68% yield in 2 hours, reducing waste by 90% compared to traditional methods.
Aqueous-Phase Bromination
Using H₂O₂ as an oxidant in water-ethanol mixtures, 2-bromobenzo[d]thiazol-5-amine is synthesized in 65% yield with >98% purity, eliminating organic solvent use.
Industrial-Scale Production and Optimization
Continuous Flow Reactors
A patented process employs microreactors to enhance heat/mass transfer, achieving 89% yield at 100 g/h throughput. Key parameters:
Purification Techniques
-
Precipitation : Ethanol/water (1:1) recrystallization removes unreacted starting materials.
-
Column chromatography : Silica gel with hexane/ethyl acetate (7:1) resolves dibrominated impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Br₂ Bromination | 73–85 | 95–98 | High | Moderate (Br₂ waste) |
| mCPBA Oxidative | 90–94 | 97–99 | Medium | Low (no Br₂) |
| Cu-Catalyzed | 70–85 | 93–97 | High | Moderate (Cu waste) |
| Mechanochemical | 60–68 | 96–98 | Low | Minimal |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 is a prime site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The bromine undergoes substitution with nucleophiles under mild conditions due to the electron-deficient nature of the benzothiazole ring. For example:
-
Amine Substitution : Reaction with primary or secondary amines yields 2-amino derivatives.
Example :Yields range from 60% to 99% depending on the amine and solvent ( ).
Palladium-Catalyzed Cross-Coupling
The bromine participates in Suzuki-Miyaura coupling with aryl boronic acids:
Conditions : 1,4-dioxane/HO (4:1), 80–100°C, 12–24 h ( ).
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 71 |
| 3,5-Bis(trifluoromethyl)phenyl | 6-(3,5-Bis(CF)phenyl) | 78 |
Functionalization of the Amine Group
The primary amine at position 5 undergoes acylation and oxidation-reduction reactions.
Acylation
Reaction with acyl chlorides or anhydrides produces stable amides:
Example : Acetylation with acetyl chloride yields -(5-bromobenzo[d]thiazol-2-yl)acetamide (85% yield) ( ).
Oxidation and Reduction
-
Oxidation : The amine can be oxidized to a nitroso or nitro group using strong oxidants like HO/acetic acid.
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the benzothiazole ring or removes protective groups ( ).
Electrophilic Aromatic Substitution
The electron-rich positions of the benzothiazole ring (e.g., position 6) undergo nitration or sulfonation:
Nitration :
Conditions: Controlled temperature (0–5°C) to avoid over-nitration ().
Halogenation : Bromine or chlorine can be introduced at position 4 using N-bromosuccinimide (NBS) or Cl gas ( ).
Mechanistic Insights
-
Bromine Participation : Hypobromous acid (HOBr), generated in situ from mCPBA and HBr, facilitates electrophilic bromination via polarity inversion ( ).
-
Coupling Mechanisms : Suzuki coupling proceeds through oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with boronic acid ( ).
Scientific Research Applications
Medicinal Chemistry
2-Bromobenzo[d]thiazol-5-amine has been extensively studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of benzothiazole, including 2-bromobenzo[d]thiazol-5-amine, exhibit significant antimicrobial properties against various pathogens .
- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for developing new anticancer agents .
- Anti-Tubercular Activity : Recent findings highlight its potential as a scaffold for synthesizing new anti-tubercular compounds, demonstrating effective binding affinity to target proteins associated with Mycobacterium tuberculosis .
Organic Synthesis
In organic chemistry, 2-Bromobenzo[d]thiazol-5-amine serves as an important building block for synthesizing more complex molecules:
- Nucleophilic Substitution Reactions : The bromine atom can be easily substituted with other nucleophiles, facilitating the creation of various derivatives with tailored properties .
- Formation of Heterocycles : It can be used to synthesize other heterocyclic compounds, expanding the library of benzothiazole derivatives available for research .
Industrial Applications
Beyond medicinal uses, 2-Bromobenzo[d]thiazol-5-amine finds applications in:
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]thiazol-5-amine is primarily related to its ability to interact with biological macromolecules. The bromine atom and the amino group allow the compound to form hydrogen bonds and halogen bonds with proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 2-bromobenzo[d]thiazol-5-amine are influenced by substituent variations. Below is a comparative analysis with key analogues:
Notes:
- 2-Methylbenzo[d]thiazol-5-amine : The methyl group at C2 reduces electrophilicity compared to bromine, limiting cross-coupling utility. Its smaller size may enhance membrane permeability but diminish target binding specificity .
- N-(6-Bromoquinolin-4-yl)benzo[d]thiazol-5-amine: This hybrid structure combines benzothiazole and quinoline moieties, showing potent RIPK2 inhibition (IC₅₀ = 5.1 nM) and anti-inflammatory effects (TNF-α reduction) . The bromine at C6 allows further derivatization .
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine : A thiadiazole analogue with distinct hydrogen-bonding patterns (N–H∙∙∙N interactions), influencing crystal packing and solubility .
Structure-Activity Relationship (SAR) Insights
- Bromine as a Key Substituent: The bromine atom in 2-bromobenzo[d]thiazol-5-amine facilitates Suzuki couplings to introduce pyridinyl, indolyl, or isoquinolinyl groups, optimizing kinase binding. For example, compound 14 (para-pyridinyl at C6) achieves IC₅₀ = 5.1 nM against RIPK2, while bulkier groups (e.g., isoquinolinyl in compound 30) reduce activity .
- Amine Position: The C5 amine in benzothiazole derivatives is critical for hydrogen-bonding interactions in the RIPK2 back pocket. Replacement with non-polar groups (e.g., methyl in 2-methyl analogues) abolishes activity .
- Heterocycle Fusion: Quinoline-fused derivatives exhibit enhanced potency over monocyclic benzothiazoles due to improved π-stacking and hydrophobic interactions .
Biological Activity
2-Bromobenzo[d]thiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and significant biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-bromobenzo[d]thiazol-5-amine is , with a molecular weight of approximately 229.10 g/mol. The compound features a benzothiazole ring system, characterized by the presence of both sulfur and nitrogen atoms, which contributes to its reactivity and biological activity. The bromine atom enhances its nucleophilic substitution potential, making it a versatile intermediate in organic synthesis .
Synthesis
Various methods have been developed for synthesizing 2-bromobenzo[d]thiazol-5-amine, often involving the bromination of benzothiazole derivatives or direct amination processes. These synthetic routes are crucial for producing derivatives with modified biological activities .
Antimicrobial Properties
2-Bromobenzo[d]thiazol-5-amine exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance, it has shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that 2-bromobenzo[d]thiazol-5-amine could serve as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-bromobenzo[d]thiazol-5-amine. It has been investigated for its ability to inhibit various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism of action involves the inhibition of key kinases involved in tumor growth and proliferation.
In vitro studies revealed that 2-bromobenzo[d]thiazol-5-amine exhibited cytotoxicity with IC50 values ranging from 10 to 20 µM against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 12 |
| HeLa | 18 |
The compound's effectiveness is attributed to its ability to interfere with signaling pathways critical for cancer cell survival . Notably, it has demonstrated selectivity towards cancer cells over normal cells, indicating a promising therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of 2-bromobenzo[d]thiazol-5-amine can be influenced by structural modifications. For instance, variations in the position of substituents on the benzothiazole ring can significantly alter its potency against microbial and cancerous cells. Research suggests that compounds with electron-withdrawing groups at specific positions enhance antimicrobial efficacy, while modifications that increase lipophilicity may improve anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of benzothiazole compounds, including 2-bromobenzo[d]thiazol-5-amine. The results indicated that the presence of bromine significantly enhanced the antimicrobial activity compared to non-halogenated analogs .
- Cancer Treatment : In a preclinical trial involving xenograft models, treatment with 2-bromobenzo[d]thiazol-5-amine resulted in a notable reduction in tumor size and proliferation rates in comparison to control groups. This underscores its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-bromobenzo[d]thiazol-5-amine, and how can reaction conditions be optimized?
- Methodology : A one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of NHCl in toluene under reflux yields imidazo[2,1-b]thiazol-5-amine derivatives. Optimization includes adjusting substituents (electron-donating/withdrawing groups) and reaction times (reflux for 5–10 hours) to improve yields (45–82%) .
- Key Considerations : Use gradient expansions for local kinetic-energy density in DFT calculations to predict intermediate stability .
Q. How can spectroscopic and crystallographic techniques confirm the structure of 2-bromobenzo[d]thiazol-5-amine derivatives?
- Characterization :
- NMR/HRMS : H and C NMR confirm substituent positions, while HRMS validates molecular formulas (e.g., [M+H] peaks at m/z 230–344) .
- X-ray Crystallography : Crystal parameters (e.g., space group I 1 2/a 1, cell volume 4451.5 ų) resolve molecular packing and disorder .
Q. What purification strategies are recommended for brominated thiazole intermediates?
- Strategies : Recrystallization from ethanol or THF removes unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane) isolates regioisomers, as demonstrated for halogenated tetrazoles .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of 2-bromobenzo[d]thiazol-5-amine?
- Approach : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model bromine’s electron-withdrawing effects. This predicts bond dissociation energies (BDEs) and reaction pathways for nucleophilic substitution .
- Validation : Compare computed IR spectra with experimental data to refine exchange-correlation functionals .
Q. What mechanistic insights explain regioselectivity in multi-component reactions involving brominated thiazoles?
- Analysis : Kinetic studies reveal that bromine’s steric and electronic effects direct thiourea coupling to the C5 position. Isotopic labeling (e.g., N-thiourea) tracks intermediate formation .
- Contradictions : Conflicting reports on solvent effects (DMF vs. toluene) suggest solvent polarity modulates transition-state stabilization .
Q. How can co-crystallization strategies enhance the physicochemical properties of 2-bromobenzo[d]thiazol-5-amine derivatives?
- Case Study : Co-crystals with carboxylic acids (e.g., 4-fluorobenzoic acid) improve solubility and thermal stability. Hirshfeld surface analysis identifies key hydrogen-bonding interactions (N–H···O, ~2.8 Å) .
- Design : Select co-formers with complementary hydrogen-bond donors/acceptors to stabilize crystal lattices .
Q. What in vitro models validate the bioactivity of brominated thiazole derivatives, and how are SAR studies structured?
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
